molecular formula C3H6F2N2 B13464048 3,3-Difluoroazetidin-1-amine

3,3-Difluoroazetidin-1-amine

Cat. No.: B13464048
M. Wt: 108.09 g/mol
InChI Key: BYUWQRDYTRKSGW-UHFFFAOYSA-N
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Description

3,3-Difluoroazetidin-1-amine (CAS 2045189-46-4) is a valuable fluorinated azetidine derivative serving as a key synthetic intermediate in medicinal chemistry and drug discovery. The compound features a strained four-membered azetidine ring, which enhances its reactivity as a secondary amine and facilitates nucleophilic attacks in synthesis. The incorporation of two fluorine atoms at the 3-position significantly increases the molecule's lipophilicity, which is a critical parameter for improving the cellular permeability and bioavailability of potential drug candidates. With a molecular formula of C5H10F2N2 and a molecular weight of 136.14 g/mol, it has a density of 1.2±0.1 g/cm³ and a boiling point of 147.3±40.0 °C at 760 mmHg. Its physical state is a liquid with a flash point of 42.9±27.3 °C. The calculated LogP value is -1.55, and it has a vapor pressure of 4.5±0.3 mmHg at 25°C. In research applications, difluoroazetidine derivatives are prominently explored in the development of central nervous system (CNS) agents, where optimizing lipophilicity is essential for blood-brain barrier penetration. Furthermore, the azetidine scaffold is a crucial component in the synthesis of capsid assembly modulators, which are being investigated as a novel therapeutic approach for the treatment of chronic hepatitis B viral (HBV) infection. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C3H6F2N2

Molecular Weight

108.09 g/mol

IUPAC Name

3,3-difluoroazetidin-1-amine

InChI

InChI=1S/C3H6F2N2/c4-3(5)1-7(6)2-3/h1-2,6H2

InChI Key

BYUWQRDYTRKSGW-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1N)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 3,3-Difluoroazetidin-1-amine typically involves the fluorination of azetidine derivatives. One common method is the reaction of azetidine with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: In industrial settings, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the conversion of starting materials to the desired product while minimizing the formation of by-products .

Scientific Research Applications

Scientific Research Applications of 3,3-Difluoroazetidin-1-amine

This compound is a chemical compound with diverse applications in scientific research, spanning chemistry, biology, medicine, and industry. Its unique four-membered ring structure imparts significant ring strain, enhancing its reactivity compared to larger ring systems. The enhanced accessibility of the nitrogen electron lone pair allows it to participate in nucleophilic attacks.

Chemistry

This compound serves as a precursor in synthesizing rhodamine dyes, which are widely used in bioimaging applications. It is also used as a building block in synthesizing more complex molecules and as a reagent in various organic reactions. Additionally, it plays a role in synthesizing 7-(3,3-Difluoroazetidin-1-yl)isoquinolin-3-amine .

Biology and Medicine

In biological research, this compound is employed to synthesize fluorescent probes for live-cell imaging. Derivatives of azetidine, including compounds related to this compound, exhibit anticancer activity and can suppress the growth of various tumor cell lines in vitro. These compounds may interact with specific protein targets involved in cell proliferation and survival pathways, potentially inducing apoptosis in cancer cells.

Industry

The compound is used in producing dye-sensitized solar cells (DSSCs) and organic light-emitting diodes (OLEDs) because it can tune the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy gaps.

Comparison with Similar Compounds

Structural Similarity and Key Differences

The table below summarizes structurally related compounds, their similarity scores, and distinguishing features:

Compound Name Structure Features Similarity Score Key Properties/Applications References
3,3-Difluoroazetidin-1-amine 4-membered azetidine, 3,3-difluoro Reference (1.00) High rigidity, metabolic stability
3-Fluoroazetidine hydrochloride 4-membered azetidine, 3-fluoro 0.81 Reduced electron-withdrawing effect
2,2-Difluoropropan-1-amine hydrochloride Linear chain, 2,2-difluoro 0.81 Flexible backbone, lower ring strain
3,3-Difluoropyrrolidine hydrochloride 5-membered pyrrolidine, 3,3-difluoro 0.69 Enhanced conformational flexibility
3,3-Difluoropiperidine hydrochloride 6-membered piperidine, 3,3-difluoro 0.67 High flexibility, varied applications
1-Methylazetidin-3-amine 4-membered azetidine, 1-methyl, 3-amine N/A Increased basicity, steric hindrance

Detailed Comparative Analysis

3-Fluoroazetidine Hydrochloride

This compound shares the azetidine core but has a single fluorine substituent. However, it retains ring rigidity, making it suitable for applications requiring moderate polarity .

2,2-Difluoropropan-1-amine Hydrochloride

A linear analog with geminal difluoro groups. The absence of a ring structure reduces steric constraints, allowing greater conformational freedom. This flexibility may be advantageous in targeting enzymes with larger active sites but could compromise selectivity .

3,3-Difluoropyrrolidine Hydrochloride

The five-membered pyrrolidine ring introduces additional conformational flexibility compared to azetidine. This flexibility can improve binding to dynamic protein pockets but may reduce target specificity. Fluorination at the 3-position maintains moderate metabolic stability .

1-Methylazetidin-3-amine

Substitution of fluorine with a methyl group increases electron density on the azetidine ring, enhancing basicity. The methyl group introduces steric hindrance, which may limit interactions with flat binding surfaces but improve resistance to enzymatic degradation .

Q & A

Q. What are the optimal synthetic routes for 3,3-Difluoroazetidin-1-amine, and how do reaction conditions influence yield and purity?

Synthesis typically involves multi-step reactions starting with azetidine precursors, where fluorination is achieved using reagents like diethylaminosulfur trifluoride (DAST) or other fluorinating agents under controlled temperatures (e.g., −78°C to 25°C). Key steps include ring closure and selective fluorination. Reaction conditions such as solvent polarity (e.g., dichloromethane or THF), catalyst use (e.g., palladium for cross-coupling), and stoichiometric ratios significantly impact yield and purity. Purification via column chromatography or recrystallization is critical for isolating the final product .

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹⁹F and ¹H/¹³C) is essential for confirming fluorine substitution patterns and ring conformation. Mass spectrometry (HRMS or ESI-MS) validates molecular weight, while X-ray crystallography (if crystalline) provides precise structural elucidation. Differential Scanning Calorimetry (DSC) can assess thermal stability .

Advanced Research Questions

Q. How do fluorine substitutions at the 3,3-positions of azetidine influence the compound’s reactivity and biological activity?

The electron-withdrawing nature of fluorine atoms increases ring strain in azetidine, enhancing susceptibility to nucleophilic attack. Fluorination also improves metabolic stability and lipophilicity, which can enhance membrane permeability in biological systems. Computational studies suggest that the C-F bond dipole moments may influence binding interactions with enzymes or receptors, as seen in structurally related fluorinated amines .

Q. What strategies can resolve contradictions in reported biological activity data for this compound across studies?

Discrepancies may arise from variations in assay conditions (e.g., pH, solvent), impurities in synthesized batches, or differences in target specificity. Researchers should:

  • Validate compound purity via HPLC (>95%) and control for solvent effects.
  • Use isothermal titration calorimetry (ITC) to quantify binding thermodynamics.
  • Perform comparative studies with fluorinated analogs to isolate structural contributions to activity .

Q. How can computational methods like Density Functional Theory (DFT) assist in predicting the reactivity or target interactions of this compound?

DFT calculations can model transition states for ring-opening reactions, predict regioselectivity in derivatization, and estimate binding energies with biological targets (e.g., enzymes or GPCRs). Molecular dynamics simulations further explore conformational flexibility and solvation effects, aiding in rational drug design .

Q. What are the challenges in designing enantioselective syntheses of this compound derivatives, and how can they be addressed?

Chiral fluorinated azetidines require asymmetric catalysis (e.g., chiral palladium complexes) or enzymatic resolution. Stereochemical outcomes depend on ligand design and reaction kinetics. Advanced techniques like circular dichroism (CD) spectroscopy and chiral HPLC are necessary for enantiomer characterization .

Methodological Considerations

Q. How can researchers optimize reaction scalability while maintaining stereochemical integrity?

  • Use flow chemistry to control exothermic fluorination steps.
  • Employ immobilized catalysts for recyclability.
  • Monitor reaction progress in real-time using in-situ FTIR or Raman spectroscopy .

Q. What in vitro and in vivo models are suitable for evaluating the pharmacological potential of this compound?

  • In vitro: High-throughput screening against kinase panels or GPCR assays.
  • In vivo: Rodent models for pharmacokinetic studies (e.g., bioavailability, half-life).
  • Toxicity profiling using zebrafish embryos or human hepatocyte cultures .

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